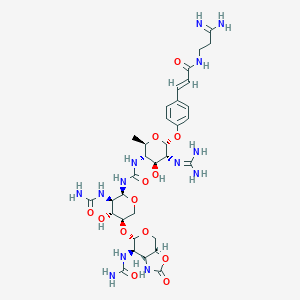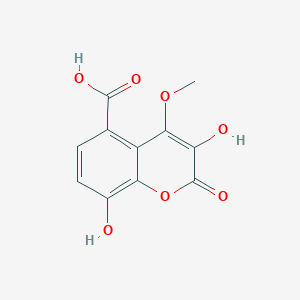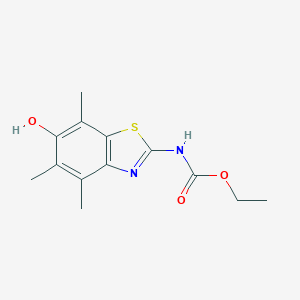
Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate, also known as EHT, is a synthetic compound that has gained attention in the scientific community for its potential neuroprotective and cognitive-enhancing properties. EHT was first discovered as a potent inhibitor of a key enzyme involved in the breakdown of dopamine, a neurotransmitter that plays a crucial role in cognitive function and mood regulation.
Mécanisme D'action
Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate's mechanism of action involves its ability to inhibit the enzyme COMT (catechol-O-methyltransferase), which is responsible for the breakdown of dopamine in the brain. By inhibiting COMT, this compound increases the levels of dopamine in the brain, which can enhance cognitive function and improve mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include:
- Protection against oxidative stress: this compound has been shown to reduce oxidative stress in dopaminergic neurons, which can protect against neurodegeneration.
- Anti-inflammatory effects: this compound has been shown to reduce neuroinflammation in the brain, which can contribute to the development of neurological disorders.
- Enhancement of cognitive function: this compound has been shown to improve cognitive function in animal models of neurological disorders, possibly through its ability to increase dopamine levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate in lab experiments is its potency as a COMT inhibitor, which allows for the study of dopamine-related processes in the brain. However, one limitation is that this compound's effects may be specific to certain types of neurons or brain regions, which can make it difficult to generalize its effects across the entire brain.
Orientations Futures
There are several future directions for research on Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate, including:
- Further study of this compound's effects on other neurotransmitter systems in the brain, such as serotonin and norepinephrine.
- Investigation of this compound's potential therapeutic applications in other neurological disorders, such as multiple sclerosis and traumatic brain injury.
- Development of more potent and selective COMT inhibitors based on the structure of this compound.
- Study of the long-term effects of this compound on cognitive function and brain health in humans.
Conclusion
This compound is a synthetic compound with potential neuroprotective and cognitive-enhancing properties. Its mechanism of action involves its ability to inhibit the enzyme COMT, which increases dopamine levels in the brain. This compound has been extensively studied for its potential therapeutic applications in neurological disorders, and future research may uncover additional applications for this promising compound.
Méthodes De Synthèse
The synthesis of Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate involves the reaction of 2-mercaptobenzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate has been extensively studied in vitro and in vivo for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. This compound has been shown to protect dopaminergic neurons from oxidative stress, reduce neuroinflammation, and improve cognitive function in animal models of these diseases.
Propriétés
Numéro CAS |
120164-71-8 |
|---|---|
Formule moléculaire |
C13H16N2O3S |
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
ethyl N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C13H16N2O3S/c1-5-18-13(17)15-12-14-9-6(2)7(3)10(16)8(4)11(9)19-12/h16H,5H2,1-4H3,(H,14,15,17) |
Clé InChI |
CTYWXFWCOJSCSE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
SMILES canonique |
CCOC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Synonymes |
Carbamic acid, (6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



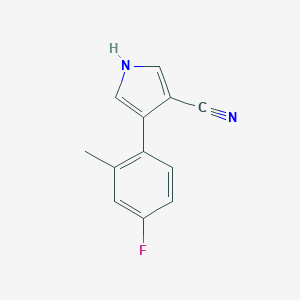
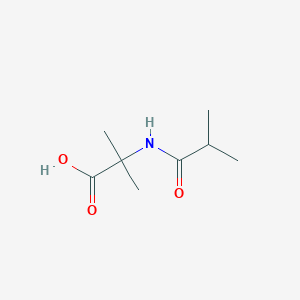
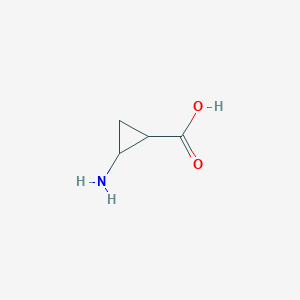
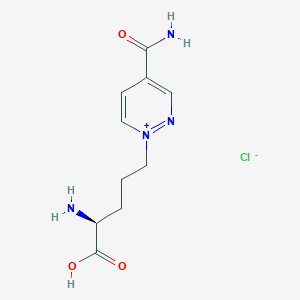



![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)
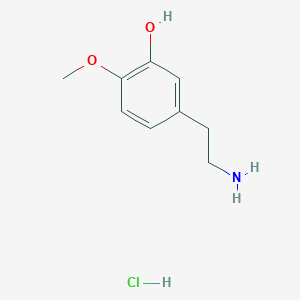
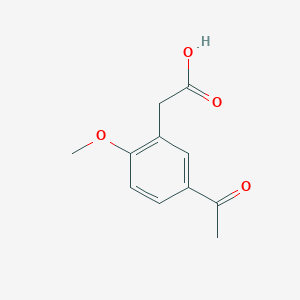
![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
